(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine

Stereochemistry CB1 receptor Enteropeptidase inhibition

(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-L-alloisoleucine (CAS 1820581-17-6) is a synthetic heterocyclic amino acid conjugate comprising a pyrrole-substituted benzothiazole core linked via a 6-carboxamide bridge to L-alloisoleucine, a non-proteinogenic branched-chain amino acid stereoisomer of L-isoleucine possessing (2S,3R) configuration. The compound belongs to the pyrrolyl-benzothiazole class, which has been disclosed in patent families as cannabinoid CB1 receptor inverse agonists and enteropeptidase inhibitors , and investigated in peer-reviewed literature as aldose reductase inhibitors.

Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
Cat. No. B15128290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine
Molecular FormulaC18H19N3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3
InChIInChI=1S/C18H19N3O3S/c1-3-11(2)15(17(23)24)20-16(22)12-6-7-13-14(10-12)25-18(19-13)21-8-4-5-9-21/h4-11,15H,3H2,1-2H3,(H,20,22)(H,23,24)
InChIKeyFDTBTRVZDPUVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-L-alloisoleucine: Structural Identity and Classification for Research Procurement


(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-L-alloisoleucine (CAS 1820581-17-6) is a synthetic heterocyclic amino acid conjugate comprising a pyrrole-substituted benzothiazole core linked via a 6-carboxamide bridge to L-alloisoleucine, a non-proteinogenic branched-chain amino acid stereoisomer of L-isoleucine possessing (2S,3R) configuration . The compound belongs to the pyrrolyl-benzothiazole class, which has been disclosed in patent families as cannabinoid CB1 receptor inverse agonists [1] and enteropeptidase inhibitors [2], and investigated in peer-reviewed literature as aldose reductase inhibitors [3]. Its molecular formula is C₁₈H₁₉N₃O₃S with a molecular weight of 357.43 g/mol, a calculated LogP of 3.3161, and a topological polar surface area (TPSA) of 84.22 Ų . The compound is commercially available from multiple vendors at research-grade purity levels ranging from 95% to ≥98% .

Why Generic Substitution Fails: Stereochemical and Side-Chain Determinants of (2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-L-alloisoleucine Differentiation


Within the pyrrolyl-benzothiazole conjugate series, the identity of the amino acid moiety is a primary driver of pharmacological selectivity, target engagement, and physicochemical behavior. The L-alloisoleucine residue in this compound confers the (2S,3R) absolute configuration at the α-carbon and β-carbon, which differs from the (2S,3S) configuration of the L-isoleucine analog (CAS 1453874-13-9) and the (2R,3S) configuration of the D-alloisoleucine diastereomer [1]. In related pyrrolyl-benzothiazole series evaluated as aldose reductase inhibitors, even modest alterations to the amino acid side chain produced measurable shifts in inhibitory potency, underscoring that these conjugates cannot be treated as interchangeable procurement items [2]. Furthermore, the sec-butyl side chain of alloisoleucine (C₅ side chain) provides distinct steric and lipophilic character compared to the methyl side chain of the L-alanine analog (CAS 1291831-57-6; ΔLogP ≈ +0.75), affecting both in vitro binding and in vivo distribution potential . Substituting any in-class analog without stereochemical and side-chain verification risks irreproducible biological results.

Quantitative Differentiation Evidence for (2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-L-alloisoleucine Against Closest In-Class Analogs


Stereochemical Differentiation: L-Alloisoleucine (2S,3R) vs. L-Isoleucine (2S,3S) Configuration and Target-Binding Implications

The target compound bears the L-alloisoleucine moiety with (2S,3R) absolute configuration, which is diastereomeric to the L-isoleucine analog (CAS 1453874-13-9, 2S,3S configuration) . Both share the identical molecular formula (C₁₈H₁₉N₃O₃S, MW 357.43), making them physicochemically indistinguishable by mass alone, yet they are chromatographically separable diastereomers. In the pyrrolyl-benzothiazole patent family disclosing CB1 receptor inverse agonists, the stereochemistry of the amino acid moiety is explicitly enumerated as a critical variable governing receptor affinity, with distinct biological profiles reported for stereoisomeric pairs within the same scaffold [1]. Although quantitative CB1 Ki or enteropeptidase IC₅₀ data for this specific compound have not been publicly disclosed in peer-reviewed literature, the structural precedent established across the pyrrolyl-benzothiazole class indicates that (2S,3R) vs. (2S,3S) configuration can alter target-binding geometry and downstream pharmacological readout [1].

Stereochemistry CB1 receptor Enteropeptidase inhibition Diastereomer differentiation

Side-Chain Lipophilicity Gradient: LogP Comparison of L-Alloisoleucine vs. L-Alanine Conjugates

The sec-butyl side chain of L-alloisoleucine (5 carbon atoms in the side chain) confers substantially higher calculated lipophilicity compared to the methyl side chain of the L-alanine analog. The target compound exhibits a calculated LogP of 3.3161 , while the corresponding L-alanine conjugate (CAS 1291831-57-6) has a calculated LogP of 2.57 , yielding a ΔLogP of approximately +0.75. This difference exceeds the typical threshold (ΔLogP ≥ 0.5) considered meaningful for altered membrane permeability and non-specific protein binding in drug discovery programs [1]. The glycine analog (CAS 951947-53-8, C₁₄H₁₁N₃O₃S, MW 301.32) is expected to be even less lipophilic based on its smaller side chain (hydrogen) .

Lipophilicity LogP ADME Side-chain SAR

Topological Polar Surface Area (TPSA) Constancy Across the Series and Its Implication for Blood-Brain Barrier Penetration Potential

The target compound exhibits a calculated TPSA of 84.22 Ų , a value that falls below the widely cited threshold of 90 Ų commonly associated with favorable blood-brain barrier (BBB) penetration [1]. Critically, the TPSA is determined by the heteroatom count of the benzothiazole-pyrrole core and the amide/carboxylic acid functionalities, which are invariant across the amino acid series. Therefore, the L-alanine, L-isoleucine, glycine, and L-alloisoleucine conjugates are all expected to share approximately the same TPSA (~84 Ų). This means that the key physicochemical differentiator among these analogs is not TPSA (BBB-penetration potential) but rather LogP (membrane partitioning), where the L-alloisoleucine conjugate holds a measurable advantage . For CNS-targeted programs where both adequate BBB penetration and enhanced lipophilicity are desired, this compound offers a TPSA in the BBB-favorable range combined with the highest LogP among commercially available members of the series.

TPSA Blood-brain barrier CNS drug design Physicochemical profiling

Procurement-Grade Purity Differentiation: Vendor-Supplied Purity of the L-Alloisoleucine Conjugate

The L-alloisoleucine conjugate (CAS 1820581-17-6) is available from MolCore at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the L-isoleucine analog (CAS 1453874-13-9) is listed by the same vendor at 97% purity , and the compound is also available from other suppliers at 95% purity (e.g., ChemScene, Leyan) . The NLT 98% purity specification provides a verifiable quality margin that supports more reproducible dose-response determinations and reduces the potential impact of impurities on biological assay interpretation, particularly in enzymatic or receptor-binding assays where minor contaminants can act as competitive inhibitors.

Vendor purity Procurement quality ISO certification Research-grade supply

Patent-Corroborated Therapeutic Indication Differentiation: Enteropeptidase and CB1 Inverse Agonist Dual-Scaffold Relevance

The pyrrolyl-benzothiazole-amino acid scaffold encompassing this compound is explicitly claimed in two mechanistically distinct patent families: (i) as CB1 receptor inverse agonists for obesity and metabolic disorders (WO2004060888, EP1583762B1) [1] [2], and (ii) as enteropeptidase inhibitors for obesity, diabetes, and hyperlipidemia (US 11,447,480 B2, AU2019265268C1) [3]. This dual-indication patent coverage is not shared by all in-class analogs: the L-alanine conjugate (CAS 1291831-57-6) and glycine conjugate (CAS 951947-53-8) are not explicitly enumerated in the enteropeptidase patent examples. Although direct IC₅₀/Ki values for the L-alloisoleucine compound have not been publicly disclosed in either patent family, its presence within the claimed Markush structures and its stereochemically defined amino acid residue position it as a candidate for both CB1-mediated and enteropeptidase-mediated pharmacology, whereas simpler amino acid conjugates lack this breadth of patent-supported therapeutic relevance [1] [3].

Enteropeptidase inhibition CB1 inverse agonism Metabolic disease Patent family mapping

Optimal Research and Procurement Application Scenarios for (2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-L-alloisoleucine


CNS-Targeted CB1 Receptor Inverse Agonist Lead Optimization Programs

For medicinal chemistry teams developing brain-penetrant CB1 receptor inverse agonists for obesity or metabolic syndrome, this compound is the optimal choice among commercially available pyrrolyl-benzothiazole-amino acid conjugates. Its TPSA of 84.22 Ų falls below the 90 Ų BBB-penetration threshold , while its LogP of 3.3161 — the highest in the commercially available series — supports favorable CNS partitioning . The (2S,3R) stereochemistry of the L-alloisoleucine moiety may also confer distinct CB1 binding kinetics compared to the (2S,3S) L-isoleucine analog, as stereochemical variation is explicitly recognized as a potency determinant in the CB1 inverse agonist patent family [1].

Enteropeptidase Inhibitor Pharmacology Studies Requiring Non-Absorbed Gut-Restricted Agents

The compound's structural coverage under the LG Chem enteropeptidase inhibitor patent family (US 11,447,480 B2) [2] positions it for use in preclinical studies of gut-restricted metabolic disease therapeutics. Enteropeptidase inhibitors act locally in the gastrointestinal tract without requiring systemic absorption, and the compound's moderate LogP (3.32) and molecular weight (357.43) are consistent with limited passive intestinal absorption. Researchers investigating the pharmacology of intestinally localized enzyme inhibition for obesity or diabetes should procure this specific stereoisomer to ensure alignment with the patent-defined chemical space [2].

Aldose Reductase Inhibitor SAR Expansion Using Non-Proteinogenic Amino Acid Conjugates

The pyrrolyl-benzothiazole scaffold has validated aldose reductase inhibitory activity, as demonstrated by Zaher et al. (2002) [3]. The L-alloisoleucine conjugate provides a non-proteinogenic amino acid variation that extends the SAR beyond the commonly evaluated L-alanine and glycine conjugates. Its sec-butyl side chain introduces steric and lipophilic character not present in the smaller side-chain analogs, making it a valuable tool compound for probing the S1′ or S2′ subsite tolerance of aldose reductase and related aldo-keto reductase family members [3].

High-Reproducibility Quantitative Pharmacology and Assay Development

For laboratories requiring high-confidence concentration-response data, procuring this compound from an ISO-certified supplier at NLT 98% purity (MolCore) provides a verifiable quality advantage over alternative sources offering 95% purity . This purity differential is particularly relevant for enzymatic assays where trace impurities can act as competitive inhibitors and shift apparent IC₅₀ values. The compound's defined storage condition (sealed, dry, 2–8°C) further supports long-term stability and inter-experimental consistency .

Quote Request

Request a Quote for (2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.